molecular formula C13H19Cl2FN2O2 B1531201 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1269151-07-6

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No.: B1531201
CAS No.: 1269151-07-6
M. Wt: 325.2 g/mol
InChI Key: RUKXIJCWEBVBNY-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. It is known for its unique structure and properties, which make it a valuable substance in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-fluorophenylpiperazine with propanoic acid chloride in the presence of a suitable base. The reaction conditions typically involve maintaining a controlled temperature and using anhydrous solvents to ensure the purity of the product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with receptors and enzymes, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or chemical synthesis.

Comparison with Similar Compounds

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to its specific structure and properties. Similar compounds include:

  • 4-(4-Fluorophenyl)piperazine

  • Propanoic acid

  • Other fluorinated piperazine derivatives

These compounds share similarities in their core structures but differ in their functional groups and applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.2ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12;;/h2-5,10H,6-9H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXIJCWEBVBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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